2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Overview
Description
Synthesis Analysis
The synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one and its enantiomers has been explored through various methods. Holt-Tiffin (2009) described a bioresolution approach utilizing lactamase catalyzed resolution of racemic material, highlighting its efficiency in synthesizing both isomers of this compound (Holt-Tiffin, 2009). Additionally, unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides has been reported as a novel strategy for synthesizing related structures (Puerto Galvis & Kouznetsov, 2013).
Molecular Structure Analysis
The molecular structure of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one features a bicyclic framework that serves as a versatile intermediate for further chemical modifications. This structural framework facilitates the synthesis of various complex molecules, including nucleosides and other biologically active compounds.
Chemical Reactions and Properties
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various chemical reactions, leveraging its bicyclic structure for the synthesis of pharmacologically relevant molecules. For example, it has been used as an intermediate in the synthesis of carbocyclic nucleosides, demonstrating its versatility in organic synthesis (Taylor et al., 1993).
Scientific Research Applications
Synthons in Drug Development : These compounds are extremely versatile synthons used in an increasing number of drug candidates. Efficient bioresolution approaches have been developed for these compounds, utilizing lactamase-catalyzed resolution of racemic material, making synthesis of both isomers possible. This has significant implications for drug development and synthetic chemistry (Holt-Tiffin, 2009).
Enzymatic Resolution Processes : A practical enzymatic procedure for the resolution of N-substituted versions of this compound has been developed using commercially available hydrolytic enzymes. This offers a practical approach for the preparation of enantiomerically pure N-substituted γ-lactams, essential for various synthetic applications (Mahmoudian et al., 1999).
Synthesis of Bicyclic Skeletons : The compound is used in the synthesis of novel bicyclic skeletons like 7-oxa-2-azabicyclo[2.2.1]hept-5-ene. These have been screened using the zebrafish model system, which is crucial for genetics and developmental biology research (Puerto Galvis & Kouznetsov, 2013).
Ruthenium-Catalyzed Metathesis Reaction : Studies have improved the regioselectivity in the ruthenium-catalyzed metathesis reaction of this compound with allyltrimethylsilane. This improvement has implications for complex organic synthesis and drug design (Ishikura et al., 2004).
Pyrolysis Studies : Pyrolysis-mass spectrometry and microwave spectroscopy studies of the pyrolysates of derivatives of this compound have contributed to the understanding of its thermal behavior, which is important for various industrial and research applications (Sakaizumi et al., 1997).
Biocatalytic Resolution for Carbocyclic Nucleosides : The resolution of this compound using whole cell biocatalysts and enzymes (lactamases) has been identified. This allows for scalable processes to obtain synthons for carbocyclic nucleosides with natural configuration, a significant advancement in nucleoside synthesis (Taylor et al., 1993).
Safety And Hazards
Future Directions
Vince lactam is a versatile synthetic building block and its impact on the development of therapeutics is significant . It is used as a synthetic precursor for three drugs (approved or in clinical trials) . Future research and development will likely continue to explore its potential uses in medicinal chemistry.
properties
IUPAC Name |
2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h2-3,6-7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMZWQHPSXZHBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CC(C1=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463257 | |
Record name | 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | |
CAS RN |
189098-29-1 | |
Record name | 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.